2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the amine group with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be tested for its efficacy against various pathogens or cancer cell lines.
Medicine
Medicinally, triazole derivatives are known for their role as enzyme inhibitors, particularly in the inhibition of cytochrome P450 enzymes. This compound could be explored for its potential as a therapeutic agent in treating diseases related to enzyme dysregulation.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The bromophenyl and sulfanyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad biological activity.
Fluconazole: A triazole antifungal agent used in medicine.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
What sets 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the bromophenyl and sulfanyl groups, along with the triazole ring, provides a multifaceted platform for interaction with various molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C25H23BrN4OS |
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Molecular Weight |
507.4 g/mol |
IUPAC Name |
2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H23BrN4OS/c1-17(2)18-11-13-21(14-12-18)27-23(31)16-32-25-29-28-24(19-7-6-8-20(26)15-19)30(25)22-9-4-3-5-10-22/h3-15,17H,16H2,1-2H3,(H,27,31) |
InChI Key |
ADLUJFZXICCUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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